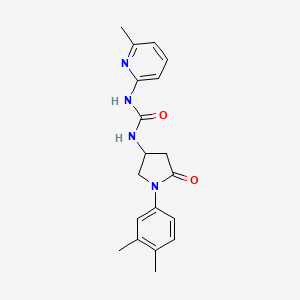

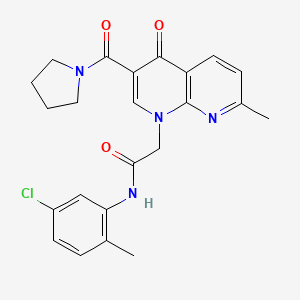

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

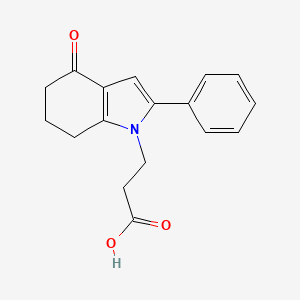

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea, also known as DMPO, is a chemical compound that has gained significant attention in the scientific research community. DMPO is a urea derivative that has been extensively studied for its potential use in various biochemical and physiological applications.

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

Research indicates that heterocyclic ureas exhibit complexation-induced unfolding, forming multiply hydrogen-bonded complexes. This behavior is significant for understanding the molecular interactions and self-assembly processes, which are crucial in the development of novel materials and nanotechnology applications. For example, specific ureas unfold and dimerize at high concentrations, forming robust hydrogen-bonded complexes, useful in self-assembly and mimicking biological processes such as peptide transitions (Corbin et al., 2001).

Allosteric Modulation by Urea Derivatives

Studies on urea derivatives have shown their potential in allosteric modulation, particularly in the context of CB1 receptor modulation in the cerebellum. This suggests applications in developing therapeutic agents targeting CNS diseases by modulating receptor activities without the direct agonist or antagonist action (Wang et al., 2011).

Synthesis and Reactivity of Urea Derivatives

The synthesis and reactivity of various urea derivatives, including those with pyridine and pyrrolidine structures, have been extensively studied. These compounds serve as key intermediates in organic synthesis, offering pathways to a wide range of chemical entities. Such studies contribute to the development of novel drugs and materials by providing insights into the reactivity and potential applications of these compounds (Nesterova et al., 2012).

Anion Binding and Complexation

Urea derivatives have been explored for their anion binding capabilities, showing potential in sensor development and ion recognition technologies. The specific interactions between urea-based ligands and anions highlight the utility of these compounds in designing sensors for environmental monitoring and diagnostic applications (Wu et al., 2007).

Anticancer Activity of Urea Derivatives

Research on urea derivatives has also explored their anticancer activities, with several compounds demonstrating significant antiproliferative effects. This indicates the potential of urea derivatives in cancer therapy, especially as inhibitors of specific pathways involved in tumor growth and metastasis (Feng et al., 2020).

properties

IUPAC Name |

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-12-7-8-16(9-13(12)2)23-11-15(10-18(23)24)21-19(25)22-17-6-4-5-14(3)20-17/h4-9,15H,10-11H2,1-3H3,(H2,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFTYOYXFXKASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2898131.png)

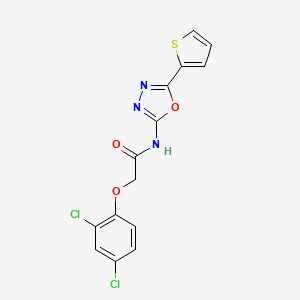

![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)

![5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2898143.png)

![2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole](/img/structure/B2898147.png)